



Application of Disulfiram Impurity 1-d10 in Pharmacokinetic Studies

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Compound of Interest		
Compound Name:	Disulfiram impurity 1-d10	
Cat. No.:	B12416502	Get Quote

Introduction

Disulfiram is a medication used in the management of alcohol dependence.[1][2][3]

Understanding its pharmacokinetic profile is crucial for optimizing therapeutic regimens and ensuring patient safety. Stable isotope-labeled internal standards are essential tools in quantitative bioanalysis for pharmacokinetic studies, offering high precision and accuracy.

"Disulfiram impurity 1-d10" is understood to be a deuterated form of Disulfiram, specifically with ten deuterium atoms (d10), likely replacing the hydrogen atoms on the ethyl groups. This application note details the use of Disulfiram-d10 as an internal standard for the quantification of Disulfiram and its metabolites in biological matrices.

The use of deuterated compounds in pharmacokinetic studies can sometimes offer advantages over their non-deuterated counterparts by altering clearance rates and metabolic pathways.[4] Stable isotopes are widely used as tracers in drug metabolism studies to gain a better understanding of a drug's disposition.[5][6]

Pharmacokinetics of Disulfiram

Disulfiram is readily absorbed from the gastrointestinal tract and is rapidly metabolized.[1][7][8] It has a high lipid solubility, allowing for wide distribution throughout the body, including the central nervous system.[1] The half-life of Disulfiram is approximately 7 hours, while its primary metabolite, diethyldithiocarbamic acid (DDTC), has a half-life of about 15 hours.[1]



The metabolism of Disulfiram is complex. It is rapidly converted to DDTC in the acidic environment of the stomach.[7][8] DDTC is unstable and is further broken down into diethylamine and carbon disulphide.[7] DDTC also undergoes Phase II metabolism to form diethyldithiomethylcarbamate (Me-DDC) and a glucuronide conjugate.[7][8] Me-DDC is then oxidized to diethylthiomethylcarbamate (Me-DTC), which is a potent inhibitor of aldehyde dehydrogenase (ALDH), the enzyme responsible for the disulfiram-alcohol reaction.[7]

Experimental Protocols

1. Bioanalytical Method for Disulfiram Quantification using UPLC-MS/MS

This protocol describes the use of Disulfiram-d10 as an internal standard for the quantification of Disulfiram in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Materials and Reagents:

- Disulfiram reference standard
- Disulfiram-d10 (internal standard)
- Human plasma (with anticoagulant)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- Water, ultrapure
- Solid Phase Extraction (SPE) cartridges

Instrumentation:

- Waters Acquity UPLC System
- Triple quadrupole mass spectrometer (e.g., Sciex or Thermo Fisher)



- Centrifuge
- Evaporator (e.g., nitrogen evaporator)

Procedure:

- Standard and Internal Standard Preparation:
 - Prepare stock solutions of Disulfiram and Disulfiram-d10 in methanol at a concentration of 1 mg/mL.
 - Prepare working solutions for calibration curves and quality controls by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
 - Prepare a working solution of the internal standard (Disulfiram-d10) at an appropriate concentration (e.g., 100 ng/mL) in methanol.
- Sample Preparation (Solid Phase Extraction):
 - Thaw plasma samples at room temperature.
 - \circ To 200 μ L of plasma, add 20 μ L of the Disulfiram-d10 internal standard working solution and vortex briefly.
 - Add 400 μL of 0.1% formic acid in water and vortex.
 - Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
 - Load the plasma sample onto the SPE cartridge.
 - Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
 - Elute the analytes with 1 mL of acetonitrile.
 - Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
 - Reconstitute the residue in 100 μL of the mobile phase.
- UPLC-MS/MS Analysis:



- UPLC Conditions:
 - Column: Waters Acquity UPLC HSS T3 column (2.1 x 100 mm, 1.8 μm)[9]
 - Mobile Phase A: 0.1% formic acid in water
 - Mobile Phase B: 0.1% formic acid in acetonitrile
 - Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions.
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 5 μL
 - Column Temperature: 40°C
- MS/MS Conditions (Multiple Reaction Monitoring MRM):
 - Ionization Mode: Electrospray Ionization (ESI), Positive
 - Monitor the following transitions:
 - Disulfiram: Precursor ion > Product ion (specific m/z to be determined based on instrumentation)
 - Disulfiram-d10: Precursor ion > Product ion (specific m/z to be determined, will be
 +10 Da higher than Disulfiram)
- Data Analysis:
 - Construct a calibration curve by plotting the peak area ratio of Disulfiram to Disulfiram-d10 against the concentration of the calibration standards.
 - Use a linear regression model with a weighting factor of $1/x^2$ to fit the calibration curve.
 - Quantify the concentration of Disulfiram in the plasma samples from the calibration curve.



Data Presentation

Table 1: UPLC-MS/MS Parameters for Disulfiram and Disulfiram-d10

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Disulfiram	297.0	116.1	100	25
Disulfiram-d10	307.0	126.1	100	25

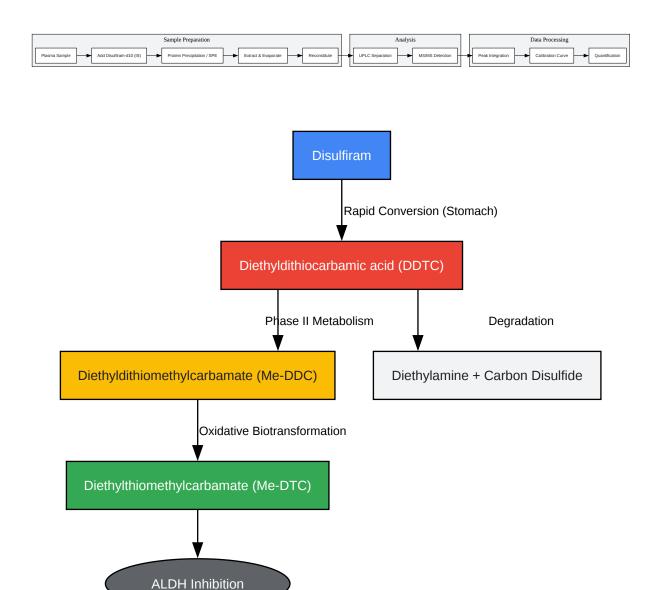
Note: The specific m/z values may vary slightly depending on the instrument and adduct formation.

Table 2: Pharmacokinetic Parameters of Disulfiram in Humans (Oral Administration)

Parameter	Value	Reference
Tmax (hours)	1 - 4	[10]
Cmax (ng/mL)	~400 (for a 250 mg dose)	[10]
Half-life (t½) (hours)	~7	[1]
Absorption	80% to 90%	[1]

Visualizations





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